Cas no 63203-90-7 (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine)
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
- 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YLAMINE
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride
- 1-ethyl-3,5-dimethylpyrazol-4-amine
- 1-Aethyl-3,5-dimethyl-1H-pyrazol-4-ylamin
- 1-ethyl-3,5-dimethylpyrazole-4-ylamine
- 4-Amino-3,5-dimethyl-1-ethylpyrazol
- MFCD02090922
- BAS 01561839
- SCHEMBL11655090
- AC7966
- STK300038
- DA-04189
- pyrazole, 4-amino-1-ethyl-3,5-dimethyl-
- EN300-91426
- 4-Amino-1-ethyl-3,5-dimethyl-1H-pyrazole
- CS-0141739
- AKOS000104445
- DTXSID60360551
- 63203-90-7
- SY192669
-
- MDL: MFCD02090922
- Inchi: 1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3
- InChI Key: JXBWTBGYZOVCJH-UHFFFAOYSA-N
- SMILES: N1(CC)C(C)=C(C(C)=N1)N
Computed Properties
- Exact Mass: 139.11100
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 250.3±35.0 °C at 760 mmHg
- Flash Point: 105.2±25.9 °C
- PSA: 43.84000
- LogP: 1.68320
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124880-10mg |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B124880-50mg |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B124880-100mg |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 100mg |
$ 80.00 | 2022-06-01 | ||
| Chemenu | CM274413-1g |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 95% | 1g |
$353 | 2021-08-18 | |
| Fluorochem | 037258-2g |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylamine |
63203-90-7 | 95% | 2g |
£160.00 | 2022-03-01 | |
| Chemenu | CM274413-1g |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 95% | 1g |
$77 | 2023-02-02 | |
| Chemenu | CM274413-5g |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 95% | 5g |
$296 | 2023-02-02 | |
| eNovation Chemicals LLC | D918113-5g |
4-Amino-1-ethyl-3,5-dimethyl-1H-pyrazole |
63203-90-7 | 95% | 5g |
$350 | 2024-07-20 | |
| abcr | AB497913-1 g |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 1g |
€231.60 | 2022-03-01 | ||
| Enamine | EN300-91426-0.05g |
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine |
63203-90-7 | 95% | 0.05g |
$40.0 | 2023-02-11 |
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Suppliers
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Introduction to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 63203-90-7)
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 63203-90-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with an ethyl group at the 1-position and methyl groups at the 3 and 5 positions, along with an amino group at the 4-position.
The unique structural features of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine contribute to its remarkable pharmacological properties. Recent studies have highlighted its potential as a lead compound in the development of novel drugs for various diseases. For instance, research has shown that this compound exhibits significant anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
In addition to its anti-inflammatory properties, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine has been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models, suggesting its potential utility in the management of epilepsy and other seizure disorders. The mechanism of action is thought to involve modulation of ion channels and neurotransmitter systems in the brain.
The synthetic accessibility of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is another factor that contributes to its appeal in drug discovery efforts. The compound can be synthesized through a series of well-established chemical reactions, including condensation and reduction steps. This ease of synthesis allows for efficient production and optimization of the compound for various applications.
Recent advancements in computational chemistry have also played a crucial role in understanding the structure-activity relationships (SAR) of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Molecular modeling studies have provided insights into the interactions between this compound and its biological targets, such as enzymes and receptors. These findings have guided the design of more potent and selective derivatives, further enhancing its therapeutic potential.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for more extensive clinical evaluations in larger patient populations.
In conclusion, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 63203-90-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
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